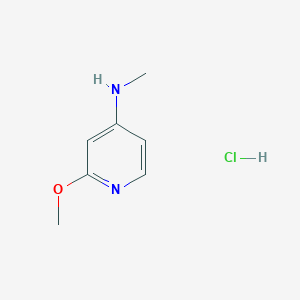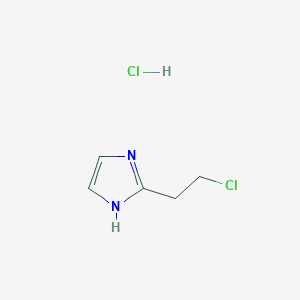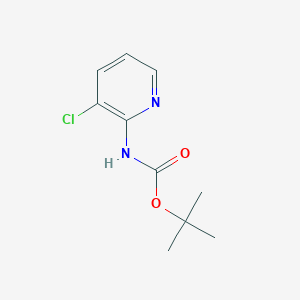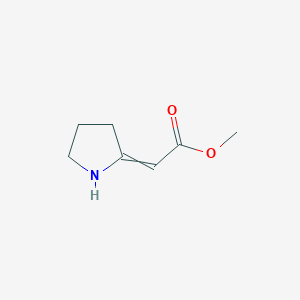
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
Übersicht
Beschreibung
“(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride” is a chemical compound with the CAS Number: 1965309-86-7. It has a molecular weight of 174.63 and its IUPAC name is 2-methoxy-N-methyl-4-pyridinamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H . This indicates that the compound consists of a pyridine ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached to it. The hydrochloride indicates that a hydrogen chloride (HCl) is also associated with the compound.Physical And Chemical Properties Analysis
“(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride” is a white solid . The compound has a molecular weight of 174.63 . The InChI code is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analytical Methods
One area of application involves the analysis and identification of hazardous compounds, where (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride derivatives could potentially be used as analytical markers or reactants. For instance, the analysis of heterocyclic aromatic amines (HAs), known carcinogens found in cooked meat, employs sophisticated techniques like liquid chromatography coupled with mass spectrometry for their detection and quantification. These analytical methodologies benefit from the specificity and reactivity of related compounds to detect trace levels of hazardous substances in biological matrices and food products (Teunissen et al., 2010).
Pharmacological Research
In the domain of pharmacological research, derivatives resembling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride structure are investigated for their therapeutic potential and mechanism of action. For example, novel mu-opioid receptor agonists that offer analgesic benefits with reduced adverse effects have been developed, highlighting the chemical's relevance in designing safer pain management options (Urits et al., 2019).
Environmental Studies
Research into the environmental impact and removal of persistent organic pollutants also intersects with the chemistry of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride. Advanced sorbent materials, functionalized with amine groups, demonstrate efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources, indicating the compound's potential role in environmental remediation efforts (Ateia et al., 2019).
Material Science and Corrosion Inhibition
The structural motif of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is also found in compounds used as corrosion inhibitors. Quinoline derivatives, for instance, exhibit significant anticorrosive properties due to their ability to form stable chelating complexes, which could be directly related to the functionalities present in the chemical under discussion (Verma et al., 2020).
Eigenschaften
IUPAC Name |
2-methoxy-N-methylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXWJGVCBYUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride | |
CAS RN |
1965309-86-7 | |
| Record name | 4-Pyridinamine, 2-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)


![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)






![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)

